molecular formula C15H14N2O B158008 (1-Benzylindazol-3-yl)methanol CAS No. 131427-21-9

(1-Benzylindazol-3-yl)methanol

Cat. No. B158008
M. Wt: 238.28 g/mol
InChI Key: AKQDXNFPEFHRLS-UHFFFAOYSA-N
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Description

“(1-Benzylindazol-3-yl)methanol” is an organic compound used in scientific research. It has a CAS Number of 131427-21-9 and a linear formula of C15H14N2O . The compound is also known as 1-Bz-3-MeOH.


Molecular Structure Analysis

The molecular structure of “(1-Benzylindazol-3-yl)methanol” is represented by the linear formula C15H14N2O . Its molecular weight is 238.29 . The InChI code for this compound is 1S/C15H14N2O/c18-11-14-13-8-4-5-9-15(13)17(16-14)10-12-6-2-1-3-7-12/h1-9,18H,10-11H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-Benzylindazol-3-yl)methanol” include a molecular weight of 238.29 . It should be stored at refrigerated temperatures .

Scientific Research Applications

Catalyst for Huisgen 1,3-Dipolar Cycloadditions

A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand was synthesized through a Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC). The resulting ligand, in combination with CuCl, proved to be an outstanding catalyst for Huisgen 1,3-dipolar cycloadditions, offering advantages like low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups (Ozcubukcu et al., 2009).

Synthesis of Benzimidazo[1,2-c][1,2,3]thiadiazoles

The compound was involved in the synthesis and structure elucidation of benzimidazo[1,2-c][1,2,3]thiadiazoles. The research highlighted the reaction of the compound with various nucleophiles, resulting in different products depending on the solvent nature, with structures confirmed by single-crystal X-ray analysis (Tumkevičius et al., 2003).

RuCl3-Catalyzed N-Methylation and Transfer Hydrogenation

Methanol, including (1-Benzylindazol-3-yl)methanol, was used as both a C1 synthon and an H2 source for selective N-methylation of amines and transfer hydrogenation of nitroarenes using RuCl3.xH2O as a catalyst. The process proved effective for various amines and allowed the synthesis of pharmaceutical agents through late-stage functionalization (Sarki et al., 2021).

Synthesis of COX-2 Inhibitors

The compound was synthesized as a selective COX-2 inhibitor based on docking studies. It showcased favorable selectivity for the COX-2 isoenzyme, indicating its potential in the development of NSAIDs with reduced gastrointestinal adverse effects (Tabatabai et al., 2012).

Corrosion Inhibition in Mild Steel

Derivatives of the compound, specifically (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol, were examined as corrosion inhibitors for mild steel in acidic environments. Computational studies aligned with experimental findings, indicating the compound's effectiveness in corrosion inhibition (Ma et al., 2017).

Future Directions

While specific future directions for “(1-Benzylindazol-3-yl)methanol” are not available, the field of methanol research is quite active. For instance, photocatalytic methane conversion to high value-added chemicals under mild conditions is seen as a promising approach to utilize natural gas and renewable energy . Another review discusses recent advances in the porous supports for nanoparticles used for methane oxidation to methanol under mild conditions .

properties

IUPAC Name

(1-benzylindazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-11-14-13-8-4-5-9-15(13)17(16-14)10-12-6-2-1-3-7-12/h1-9,18H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQDXNFPEFHRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443142
Record name (1-Benzyl-1H-indazol-3-yl)methanol
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Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzylindazol-3-yl)methanol

CAS RN

131427-21-9
Record name 1-(Phenylmethyl)-1H-indazole-3-methanol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (1-Benzylindazol-3-yl)methanol
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Record name (1-Benzyl-1H-indazol-3-yl)methanol
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Record name (1-benzylindazol-3-yl)methanol
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Synthesis routes and methods I

Procedure details

To a stirring solution of 735 mg (2.15 mmol) of 1-Benzyl-1H-indazole-3-carboxylic acid benzyl ester, prepared as in Intermediate 14, in 15 mL dichloromethane at -78° C. is added dropwise over 5 min a solution of 5.4 mL (5.4 mmol, 2.5 equiv) of a 1.0M solution of DIBAL-H in hexane. The resulting solution is allowed to slowly warm to RT over a 4 h period then quenched by careful addition of 5 mL of H2O. The reaction mixture is poured into 100 mL of EtOAc and extracted with 1N HCl (1×100 mL), dried (MgSO4), and the solvent removed in vacuo. Purification of the crude material by silica gel flash column chromatography using hexane/EtOAc 1/1 as eluent afforded 448 mg of the title compound as a pale yellow solid: 1H NMR (CDCl3, 300 MHz) δ7.80 (d, 1H), 7.40-7.08 (m, 8H), 5.50 (s, 2H), 5.04 (d, 2H), 2.24 (m, 1H); Rf =0.50 in hexane/EtOAc 1/1.
Quantity
735 mg
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Intermediate 14
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Synthesis routes and methods II

Procedure details

A solution of 6 ml of chloroform and of 6,8 ml of methyl ethyl ketone is added dropwise in about 30 minutes to a suspension of 5.9 g of 1-benzyl-3-hydroxymethyl-indazole, prepared as described above, of 12 g of NaOH and of 35 ml of methyl ethyl ketone. When the addition is over, the reaction mixture is heated to reflux. After 60 minutes, the reaction mixture is cooled, water is added and the aqueous phase is separated and acidified. The resulting oil is extracted with diethyl ether and the solvent is evaporated to give an oil that hardens and is crystallized from hexane/ethyl acetate 1:1; the ether of 1-benzyl-3-hydroxymethyl-indazole with 2-hydroxy-2-ethyl-propionic acid is thus obtained (Compound I, R=CH3, R'=C2H5, R"'=H), m.p. 115°-116° C.
Quantity
6 mL
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5.9 g
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12 g
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35 mL
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Synthesis routes and methods III

Procedure details

2.4 g of sodium hydride (60% suspension in oil) are added to a solution of all the amount of 1-benzyl-3-hydroxymethylindazole obtained as described above, in 70 ml of tetrahydrofuran and the reaction mixture is heated to reflux under a stream of an inert gas (nitrogen). A solution of 3.5 g of bromoacetic acid in 40 ml of tetrahydrofuran is then added and the reaction mixture is refluxed for 90 minutes. After cooling, the reaction mixture is worked out in a standard manner and acidified. The resulting product is recrystallized from isopropanol. The ether of 1-benzyl-3-hydroxymethylindazole with glycolic acid is thus obtained (Compound I, R=R'=R"'=H), m.p. 136°-138° C.
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2.4 g
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3.5 g
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40 mL
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70 mL
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Synthesis routes and methods IV

Procedure details

Into a round-bottomed flask, provided with a vigorous stirrer, 1.9 g of NaOH, 10 g of acetone and 2.38 g of 1-benzyl3-hydroxymethyl-indazole, prepared as described above, are successively added. 1.6 g of chloroform are then added (exothermic reaction) and the mixture is heated for two hours on a water bath. Water is added, the reaction mixture is washed with ethyl acetate and the aqueous solution is acidified. The residue is recrystallized from a mixture of hexane/ethyl acetate 1:1. The ether of 1-benzyl-3-hydroxymethyl-indazole with 2-hydroxy-2-methyl-propionic acid is thus obtained (Compound I, R=R'=CH3, R"'=H), m.p. 132°-134° C.
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1.9 g
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10 g
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2.38 g
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1.6 g
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Synthesis routes and methods V

Procedure details

A solution of 2M i-PrMgCl in THF (69 mL, 138 mmol, 4.0 eq.) was added to a suitably thoroughly dried flask maintained under a nitrogen atmosphere. The solution was cooled to approximately −10° C. A solution of 1-benzyl-3-bromo-1H-indazole (10 g, 34.8 mmol, 1.0 eq.) in anhydrous THF (40 mL) was added over approximately one hour keeping the temperature constant. The reaction mixture was kept stirred for at least 6 hours, and a yellow suspension was obtained. Gaseous formaldehyde (generated by heating a suspension of 16.7 g of paraformaldehyde in 60 mL of xylene at approximately 115° C.) was passed over this for approximately two hours at a temperature of below 0° C. When the reaction was complete, dilute H3PO4 was added and the excess of re-polymerised paraformaldehyde was removed by filtration. Me-THF (60 mL) was added to the mixture and the phases were separated. The organic phase was washed with a dilute solution of NaHCO3. After concentration of the organic phase an oily residue containing the product was obtained. Subsequent purification of the crude product by silica gel chromatography yielded 2.8 g of white solid (yield: 34%).
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69 mL
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10 g
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40 mL
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16.7 g
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60 mL
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Yield
34%

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